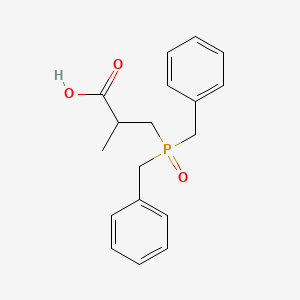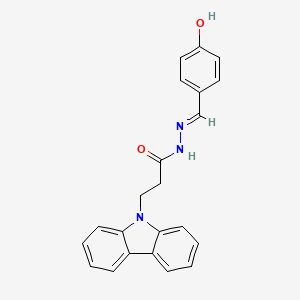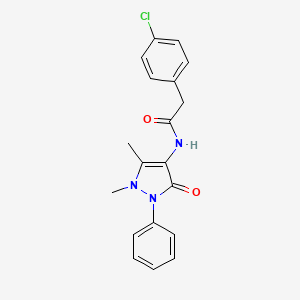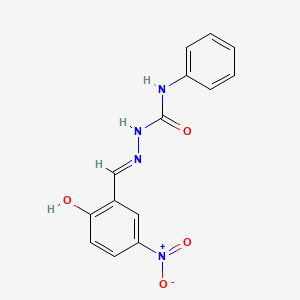
2-chloro-N-(2,6-dimethylphenyl)-5-nitrobenzamide
Übersicht
Beschreibung
2-chloro-N-(2,6-dimethylphenyl)-5-nitrobenzamide, also known as CDNB, is a synthetic compound that has been widely used in scientific research. CDNB is a member of the nitroaromatic group, which is known for its ability to undergo reduction reactions. CDNB has been used in various fields such as biochemistry, pharmacology, and toxicology.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research has demonstrated the anticonvulsant properties of compounds related to 2-chloro-N-(2,6-dimethylphenyl)-5-nitrobenzamide. A study by Bailleux et al. (1995) synthesized and evaluated a series of 4-nitro-N-phenylbenzamides, including compounds structurally similar to this compound, for their anticonvulsant properties. These compounds showed efficiency in the maximal electroshock-induced seizure (MES) test, indicating their potential as anticonvulsant agents (Bailleux et al., 1995).
Antidiabetic Potential
A study by Thakral et al. (2020) synthesized derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, which are structurally similar to this compound. These compounds were evaluated for their antidiabetic activity against α-glucosidase. The study demonstrated that these compounds could have potential as antidiabetic agents, contributing to the understanding of similar compounds' therapeutic applications (Thakral et al., 2020).
Application Against Human African Trypanosomiasis
A 2010 study by Hwang et al. investigated the activity of halo-nitrobenzamide compounds, including 2-chloro-N-(4-chlorophenyl)-5-nitrobenzamide, against Trypanosoma brucei brucei, a parasite responsible for African trypanosomiasis. The study found that these compounds exhibited inhibitory potency against T. brucei, highlighting their potential as treatments for this disease (Hwang et al., 2010).
Hypoxia-Selective Antitumor Agents
Palmer et al. (1996) synthesized and evaluated regioisomers of a novel hypoxia-selective cytotoxin, including compounds structurally related to this compound. These compounds showed different levels of cytotoxicity under hypoxic conditions, indicating their potential as antitumor agents specifically targeting hypoxic tumor cells (Palmer et al., 1996).
Chemical and Spectrophotometric Analysis
Al-Kady (2012) developed a spectrophotometric method for determining trace amounts of zirconium using 4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-sulfamoylbenzamide, a compound structurally related to this compound. This study indicates the potential use of similar compounds in analytical chemistry for trace metal detection (Al-Kady, 2012).
Eigenschaften
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-4-3-5-10(2)14(9)17-15(19)12-8-11(18(20)21)6-7-13(12)16/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPXDQVIUNUDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6118249.png)
![4-{[3-(1H-1,2,3-benzotriazol-1-yl)-1-piperidinyl]sulfonyl}benzonitrile](/img/structure/B6118255.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6118269.png)
![1-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6118277.png)
![3-[1-(methoxyacetyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6118285.png)

![(5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B6118300.png)

![N-(4-ethoxyphenyl)-N'-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6118314.png)
![2-(2-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B6118321.png)
![ethyl 2-{[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6118329.png)
![N-benzyl-1'-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6118332.png)

